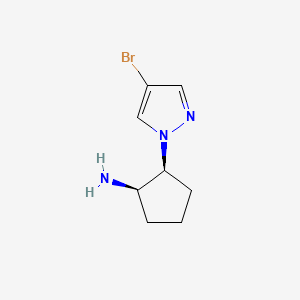

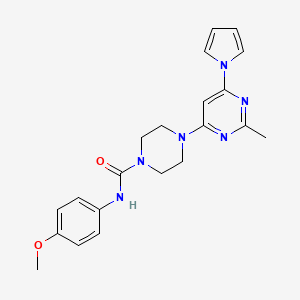

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine, also known as Br-cyclopentylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a cyclopentylamine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

Synthesis and Characterization of Complex Compounds :

- Prešeren, Svete, and Stanovnik (1999) explored the oxidative ring-opening of certain pyrazole derivatives, leading to the synthesis of complex compounds like rel-(2R,3R)-N-benzoyl-3-phenyl-3-[5-aryl-3,4-bis(methoxycarbonyl)pyrazolyl-1]alanine methyl esters. This research contributes to understanding the chemical properties and synthesis processes of complex pyrazole derivatives (Prešeren, Svete, & Stanovnik, 1999).

Cobalt(II) Complexes in Polymerization Processes :

- Choi et al. (2015) investigated cobalt(II) complexes containing pyrazole-based ligands. They found these complexes effective in polymerization processes, particularly in the synthesis of poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This research highlights the potential application of pyrazole-based compounds in industrial polymerization (Choi et al., 2015).

Efficient Synthesis Techniques :

- Obermayer, Glasnov, and Kappe (2011) developed a microwave-assisted and continuous flow multistep synthesis technique for 4-(pyrazol-1-yl)carboxanilides, showing significant time and yield improvements over conventional methods. This innovation is crucial for the efficient and scalable production of pyrazole derivatives (Obermayer, Glasnov, & Kappe, 2011).

Catalytic Applications :

- Matiwane, Obuah, and Darkwa (2020) studied (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. Their research suggests potential environmental applications of pyrazole derivatives in creating more sustainable industrial processes (Matiwane, Obuah, & Darkwa, 2020).

properties

IUPAC Name |

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-6-4-11-12(5-6)8-3-1-2-7(8)10/h4-5,7-8H,1-3,10H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNGXWKHLQZTPU-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=C(C=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2772497.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)